4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-5-7-14-27(6-2)34(29,30)18-11-8-16(9-12-18)21(28)24-23-26-25-22(33-23)19-13-10-17(31-3)15-20(19)32-4/h8-13,15H,5-7,14H2,1-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPXHLLELFTEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule belonging to the class of sulfonamides and oxadiazoles. Its unique structural features contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is C23H28N4O6S , with a molecular weight of 488.56 g/mol . The compound features a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group, which enhance its binding affinity and biological activity.
| Component | Description |
|---|---|
| Molecular Formula | C23H28N4O6S |
| Molecular Weight | 488.56 g/mol |
| Functional Groups | Sulfonamide, Oxadiazole, Methoxyphenyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting the activity of key enzymes involved in various biochemical pathways.
- Nucleic Acid Interaction : The oxadiazole ring can interact with nucleic acids (DNA/RNA), potentially affecting gene expression and protein synthesis.
- Enhanced Binding Affinity : The methoxyphenyl group increases the compound's binding affinity to its targets, enhancing its efficacy.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor effects. For instance:
- A related study showed that derivatives containing the oxadiazole ring inhibited RET kinase activity in cancer cells, leading to reduced cell proliferation .
- In vitro assays indicated that compounds with the oxadiazole moiety exhibited moderate to high potency against various cancer cell lines.
Antimicrobial Properties
Research has indicated potential antimicrobial activity for sulfonamide derivatives:
- Compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide were evaluated for their antibacterial properties against common pathogens.
- The results suggested that these compounds could serve as lead candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole-containing compounds has been explored:
- Studies have shown that certain derivatives can inhibit inflammatory pathways by modulating cytokine production in vitro .
- This suggests a possible application in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological properties of compounds related to 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide:
- Study on RET Kinase Inhibition :
-
Antimicrobial Evaluation :
- A set of sulfonamide derivatives was tested against Gram-positive and Gram-negative bacteria.
- Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Inflammatory Response Modulation :
Comparison with Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazole Antifungal Agents)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal agents targeting Candida albicans via thioredoxin reductase inhibition . Key differences include:
- Sulfamoyl substituents: LMM5 (benzyl-methyl) and LMM11 (cyclohexyl-ethyl) vs. the target compound (butyl-ethyl).
- Oxadiazole substituents : LMM5 has a 4-methoxyphenylmethyl group, LMM11 a furan-2-yl, while the target compound uses 2,4-dimethoxyphenyl. The dimethoxyphenyl group may enhance π-π stacking and hydrogen bonding with fungal enzyme active sites.
- Antifungal activity : LMM5 and LMM11 showed efficacy at concentrations of 50 μg/mL and 100 μg/mL, respectively . The target compound’s activity remains uncharacterized but is hypothesized to improve due to optimized substituent interactions.
VNI Derivatives (Sterol 14α-Demethylase Inhibitors)
VNI derivatives, such as (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , target fungal sterol biosynthesis . Unlike the target compound, VNI derivatives incorporate imidazole and dichlorophenyl groups critical for binding cytochrome P450 enzymes. The absence of these groups in the target compound suggests divergent mechanisms of action.
Carbonic Anhydrase Inhibitors (e.g., Compound 6a)
Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) inhibits human carbonic anhydrase II (hCA II) through sulfonamide interactions with the zinc ion in the active site . Compared to the target compound:
- Substituent effects : The ethylthio group in 6a enhances metal coordination, while the target’s dimethoxyphenyl may rely on hydrophobic or aromatic interactions.
- Enzyme inhibition: 6a’s IC50 for hCA II is unpublished, but structural analogs show nanomolar-range activity. The target compound’s sulfamoyl group could similarly engage in hydrogen bonding but lacks the thioether moiety critical for zinc binding.
Triazine-Based Sulfamoyl Benzamides
Compounds like 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (51) replace the oxadiazole with a triazine ring . These derivatives exhibit cytotoxic and enzyme-inhibitory properties but differ in:
- Ring structure : Triazines offer distinct electronic profiles compared to oxadiazoles, altering binding kinetics.
Structural and Pharmacokinetic Comparisons
Molecular Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 488.6 | 3.3 | 9 | 11 |
| LMM5 | ~494.6* | ~4.0* | 8 | 10 |
| LMM11 | ~464.5* | ~4.5* | 7 | 9 |
| Compound 6a | 381.4 | 2.8 | 7 | 8 |
| VNI Derivative | ~450.3* | ~3.9* | 9 | 12 |
*Estimated based on structural analogs.
Key Trends
- The target compound’s butyl-ethyl sulfamoyl balances lipophilicity and steric effects.
- Bioavailability : The target compound’s 11 rotatable bonds and moderate XLogP3 suggest favorable membrane penetration, though in vivo studies are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
